9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis- is a complex organic compound classified under purines, which are essential components of nucleic acids. This particular compound has the molecular formula C19H24ClN7 and a molecular weight of approximately 385.894 g/mol. Its structure features a purine base modified with a cyclohexylamine side chain and a chlorophenyl group, contributing to its unique chemical properties and biological activities. The compound is also known by its identifier CID 2794188 in chemical databases .
The chemical reactivity of 9H-Purine-2,6-diamine is largely determined by its functional groups. It can participate in various reactions typical of amines and purines, including:
These reactions can be utilized in synthesizing derivatives or conjugates for research and pharmaceutical applications.
Research indicates that 9H-Purine-2,6-diamine exhibits significant biological activity, particularly in the context of pharmacology. It has been studied for its potential as an inhibitor of specific enzymes involved in purine metabolism. Some notable biological activities include:
The synthesis of 9H-Purine-2,6-diamine typically involves multi-step organic synthesis techniques. Common methods include:
These methods require careful control of reaction conditions to ensure high yields and purity .
9H-Purine-2,6-diamine has several applications across various fields:
Interaction studies have revealed that 9H-Purine-2,6-diamine can interact with various biomolecules:
These studies are crucial for elucidating its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 9H-Purine-2,6-diamine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
CGP-74514A (hydrochloride) | Similar purine structure with different substituents | Enhanced solubility; used in neurological studies |
9H-Purine-2,6-diamine, N2-(cyclohexyl)-N6-(phenyl) | Lacks chlorine substitution | Different biological activity profile |
Acyclovir | Purine analog with antiviral properties | Primarily used in treating viral infections |
These compounds highlight the diversity within the purine family while emphasizing the unique attributes of 9H-Purine-2,6-diamine due to its specific substitutions .